molecular formula C18H14F2N2O2S3 B2609495 N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1020979-61-6

N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2609495
CAS No.: 1020979-61-6
M. Wt: 424.5
InChI Key: HTJMNNHTOIDJHM-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a thioether-linked thiophen-2-yl ethyl ketone moiety and a 2,6-difluorobenzyl group. This compound combines multiple pharmacophoric elements: the thiazole ring (a common heterocycle in bioactive molecules), the difluorobenzyl group (known to enhance metabolic stability and lipophilicity), and the thiophene system (contributing to π-π interactions).

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S3/c19-13-3-1-4-14(20)12(13)8-21-17(24)7-11-9-26-18(22-11)27-10-15(23)16-5-2-6-25-16/h1-6,9H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMNNHTOIDJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Moiety: This step might involve the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the thiazole ring using coupling reagents like EDCI or DCC.

    Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, often using difluorobenzyl halides and a suitable base.

    Final Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine under reducing conditions.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, antifungal, or anticancer properties. Detailed biological assays and clinical trials are necessary to determine their efficacy and safety.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. They may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acetamide Derivatives

Compound A : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Structural Similarities : Shares the thiazol-2-yl acetamide backbone.
  • Key Differences :
    • The 2,6-dichlorophenyl group vs. 2,6-difluorobenzyl in the target compound. Chlorine’s higher electronegativity and larger atomic radius may alter steric hindrance and electronic effects compared to fluorine.
    • Absence of the thioether-thiophen-2-yl ethyl ketone side chain.
  • Physicochemical Properties :
    • Crystallographic data for Compound A reveals intermolecular N—H⋯N hydrogen bonds forming infinite 1-D chains, enhancing crystal stability . Similar packing motifs may exist in the target compound but could differ due to the thiophene moiety’s planar geometry.

Compound B: N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (, ID: 923121-43-1)

  • Structural Similarities : Contains the 2,6-difluorobenzyl and thiazol-2-yl acetamide groups.
  • Key Differences :
    • Pivalamide (tert-butyl carboxamide) substituent vs. the thiophen-2-yl ethylthio group in the target compound. The bulky pivalamide may reduce solubility compared to the thiophene’s aromatic system.
    • Lack of the thioether bridge, which in the target compound could enhance conformational flexibility or redox sensitivity.

Electronic and Tautomeric Behavior

  • Thione vs. Thiol Tautomerism : highlights that 1,2,4-triazole derivatives (e.g., compounds [7–9]) exist predominantly in the thione tautomeric form, confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S bands (~1247–1255 cm⁻¹). The target compound’s thioether group avoids tautomerism but may exhibit distinct electronic effects due to sulfur’s polarizability .
  • IR Spectral Comparisons :
    • The target compound’s carbonyl (C=O) stretch (expected ~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in .
    • Thiophene’s C-S-C vibrations (~600–700 cm⁻¹) would differentiate it from phenyl or chlorophenyl analogs .

Pharmacophoric Implications

  • Thiophene vs. This could improve binding affinity in hydrophobic enzyme pockets.
  • Fluorine vs. Chlorine : The 2,6-difluorobenzyl group increases metabolic stability and membrane permeability relative to 2,6-dichlorophenyl (Compound A), as fluorine’s small size and high electronegativity reduce steric clashes and oxidative metabolism .

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antifungal and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

C15H14F2N2O2SC_{15}H_{14}F_{2}N_{2}O_{2}S

It features a thiazole ring, which is known for its diverse biological activities, including antifungal and anticancer effects. The presence of the difluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Antifungal Activity

Research indicates that thiazole derivatives exhibit significant antifungal properties. In a study focusing on similar thiazole compounds, it was found that modifications at the para position of the phenyl moiety greatly influenced antifungal efficacy. Compounds with electronegative substituents like fluorine showed enhanced activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents such as ketoconazole .

CompoundTarget OrganismMIC (μg/mL)Reference
2eC. parapsilosis1.23
2dC. albicansNot specified

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A notable study demonstrated that certain thiazole-based compounds exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and NCI-H522 (lung cancer). The IC50 values for these compounds were significantly low, indicating potent anticancer activity .

CompoundCancer Cell LineIC50 (μM)Reference
88MCF70.06
88HT290.1
88NCI-H5220.25

The mechanism through which this compound exerts its biological effects likely involves interference with cellular processes critical for fungal growth and cancer cell proliferation. Thiazole derivatives have been shown to inhibit key enzymes involved in fungal sterol biosynthesis and cancer cell metabolism.

Case Studies

  • Antifungal Efficacy : A series of thiazole compounds were tested for their antifungal activity using a modified EUCAST protocol. The results indicated that the introduction of electronegative groups at strategic positions significantly enhanced their antifungal potency .
  • Cytotoxicity Testing : In vitro studies assessed the cytotoxic effects of various thiazole derivatives against several cancer cell lines, revealing that structural modifications could lead to improved efficacy against specific targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2,6-difluorobenzyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with controlled reaction conditions. For example, thiazole ring formation can be achieved via cyclization of thiourea derivatives under reflux in ethanol or acetonitrile (60–80°C, 4–6 hours) . Monitoring via TLC (silica gel plates, UV detection) ensures intermediate purity . Post-synthesis, recrystallization from ethanol or dichloromethane enhances final compound purity. Catalysts like triethylamine improve acylation efficiency in amide bond formation .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use 1H/13C NMR (400–500 MHz in DMSO-d6) to confirm proton environments and carbon frameworks, focusing on thiophene (δ 6.8–7.5 ppm) and thiazole (δ 2.5–3.5 ppm) signals . FT-IR identifies functional groups (e.g., C=O at ~1675–1715 cm⁻¹, S-C=S at ~650 cm⁻¹) . HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while mass spectrometry (ESI-TOF) verifies molecular weight .

Q. What safety protocols should be followed given the lack of specific toxicity data?

  • Methodological Answer : Apply general organic compound handling: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store at –20°C in airtight containers. For waste, neutralize with 10% sodium bicarbonate before disposal . Follow institutional safety exams (100% score required) to ensure compliance with chemical hygiene plans .

Advanced Research Questions

Q. How can computational methods predict biological targets and optimize experimental design?

  • Methodological Answer : Combine quantum chemical calculations (e.g., DFT for reaction pathways) with molecular docking (AutoDock Vina) to simulate interactions with targets like kinase enzymes or GPCRs . Use cheminformatics tools (SwissADME) to predict pharmacokinetics (e.g., logP, bioavailability) and prioritize in vitro assays .

Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?

  • Methodological Answer : Perform SAR studies by systematically modifying substituents (e.g., replacing thiophene with furan or varying fluorophenyl groups) and testing against standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) . Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. How does pH influence the compound’s reactivity and stability in biological systems?

  • Methodological Answer : Conduct stability studies in buffers (pH 2–10, 37°C) with HPLC monitoring. The thioether and acetamide groups may hydrolyze under acidic/basic conditions, requiring formulation in neutral buffers for in vivo studies .

Q. What experimental designs are effective for identifying synergistic combinations with other therapeutics?

  • Methodological Answer : Use fractional inhibitory concentration (FIC) index assays to test combinations with antibiotics or anticancer agents. Optimize dosing via response surface methodology (RSM) to model interactions .

Critical Research Gaps

  • Mechanistic Studies : Lack of proteomics/metabolomics data on target engagement .
  • In Vivo Models : Need for pharmacokinetic profiling in rodent models to assess bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.